(3alpha,5alpha)-3-Hydroxy-3-methylestran-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha,5alpha)-3-Hydroxy-3-methylestran-17-one is a steroid compound known for its significant biological activities. It is structurally related to other steroids and has been studied for its potential therapeutic applications, particularly in the field of neurosteroids.
Preparation Methods
The synthesis of (3alpha,5alpha)-3-Hydroxy-3-methylestran-17-one involves several steps. One common method starts with the precursor 5alpha-pregnane-3,20-dione-20-ketal. The process includes regioselective and stereoselective alkylation of the carbonyl group at position 3, followed by hydrolysis to yield the desired compound . Industrial production methods focus on optimizing yield and purity, often involving the use of strong acids and bases to achieve the desired chemical transformations .
Chemical Reactions Analysis
(3alpha,5alpha)-3-Hydroxy-3-methylestran-17-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert ketones to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3alpha,5alpha)-3-Hydroxy-3-methylestran-17-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Industry: The compound is used in the development of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of (3alpha,5alpha)-3-Hydroxy-3-methylestran-17-one involves its interaction with the GABA A receptor. It enhances the chloride ion flux through the receptor, leading to increased inhibitory neurotransmission. This modulation occurs at specific binding sites distinct from other known sites on the receptor . The compound’s effects are rapid and non-genomic, meaning they do not involve changes in gene expression .
Comparison with Similar Compounds
(3alpha,5alpha)-3-Hydroxy-3-methylestran-17-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Allopregnanolone: Another neurosteroid with similar effects on the GABA A receptor but differing in its specific binding affinity and potency.
5alpha-Androstane-3alpha,17beta-diol: Shares some structural similarities but has different pharmacological properties and uses.
5alpha-Androst-16-en-3alpha-ol: A pheromone with distinct biological functions compared to this compound.
These comparisons highlight the unique aspects of this compound, particularly its specific interactions with the GABA A receptor and its potential therapeutic applications.
Properties
Molecular Formula |
C19H30O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(3R,5S,8R,9R,10S,13S,14S)-3-hydroxy-3,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18(21)9-7-13-12(11-18)3-4-15-14(13)8-10-19(2)16(15)5-6-17(19)20/h12-16,21H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18+,19-/m0/s1 |
InChI Key |
ZWIDOEGFEYNDOD-NJUPKOGBSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H]2[C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O |
Canonical SMILES |
CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.